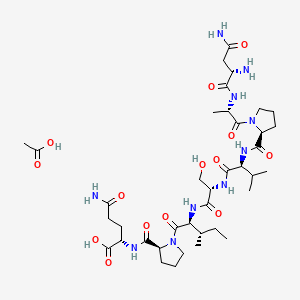
Davunetide acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
达维奈肽 (乙酸盐) 是一种神经保护肽,源自活性依赖性神经保护蛋白。 它是八个氨基酸肽序列 (Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln) 的乙酸盐,在促进微管稳定性和减少tau磷酸化方面显示出潜力 . 该化合物因其在治疗神经退行性疾病(如进行性核上性麻痹、阿尔茨海默病和精神分裂症)中的治疗潜力而被研究 .
准备方法
合成路线和反应条件: 达维奈肽 (乙酸盐) 通过固相肽合成合成,这是一种常用于生产肽的方法。该过程涉及将受保护的氨基酸依次添加到固定在固体树脂上的生长肽链上。 然后将肽从树脂上裂解并脱保护,得到最终产物 .
工业生产方法: 达维奈肽 (乙酸盐) 的工业生产遵循类似的合成路线,但规模更大。 该过程针对效率和产量进行了优化,确保生产出适用于临床使用的纯度高的肽 .
化学反应分析
反应类型: 达维奈肽 (乙酸盐) 在其合成过程中主要经历肽键的形成和裂解反应。 在正常生理条件下,它通常不会发生氧化、还原或取代反应 .
常见试剂和条件:
肽键形成: 受保护的氨基酸、偶联试剂(例如,N,N'-二异丙基碳二亚胺)和固相树脂。
形成的主要产物: 形成的主要产物是完全合成和脱保护的肽,即达维奈肽 (乙酸盐) .
科学研究应用
达维奈肽 (乙酸盐) 因其神经保护特性而被广泛研究。它在以下方面显示出前景:
作用机制
达维奈肽 (乙酸盐) 与微管相互作用,阻止神经纤维缠结的形成并保护微管网络免受退化 . 如果脑细胞死亡过程已经开始,它也会修复微管网络 . 据信,与未治疗组相比,微管网络的这种恢复提高了治疗动物的认知能力 .
类似化合物:
NAP α-氨基异丁酸 (IsoNAP): 达维奈肽的衍生物,旨在增强β-折叠破坏特性并减少蛋白质错误折叠.
其他NAP模拟物: 已探索其神经保护特性的达维奈肽的各种类似物.
独特性: 达维奈肽 (乙酸盐) 在稳定微管和减少tau磷酸化方面独树一帜,使其成为治疗神经退行性疾病的有希望的候选药物 . 其鼻内给药途径也提供了一种非侵入性给药方法,增强了其治疗潜力 .
相似化合物的比较
NAP Alpha-Aminoisobutyric Acid (IsoNAP): A derivative of davunetide designed to enhance β-sheet breaker characteristics and reduce protein misfolding.
Other NAP Mimetics: Various analogs of davunetide that have been explored for their neuroprotective properties.
Uniqueness: Davunetide (acetate) is unique in its ability to stabilize microtubules and reduce tau phosphorylation, making it a promising candidate for the treatment of neurodegenerative diseases . Its intranasal administration route also offers a non-invasive method of delivery, enhancing its therapeutic potential .
生物活性
Davunetide acetate, also known as AL-108 or NAPVSIPQ, is a neuroprotective peptide derived from the activity-dependent neuroprotective protein (ADNP). This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases due to its ability to stabilize microtubules and modulate tau phosphorylation. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and relevant case studies.
Microtubule Stabilization : Davunetide promotes the assembly of tubulin, which is crucial for microtubule stability. In cell-free assays, it has been shown to enhance tubulin polymerization at concentrations as low as 1 fM . This stabilization is particularly important in neurons, where microtubules play a vital role in maintaining cell structure and intracellular transport.
Tau Phosphorylation : The compound has demonstrated the ability to reduce tau phosphorylation, a hallmark of several neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy (PSP) . By mitigating tau pathology, davunetide may help preserve cognitive function and neuronal integrity.
Efficacy in Clinical Studies
Davunetide has been evaluated in various clinical trials for its efficacy and safety. Below is a summary of key findings from notable studies:
Case Studies
- Amyotrophic Lateral Sclerosis (ALS) : In a transgenic mouse model of ALS (SOD1G93A), davunetide administration improved survival rates when given at a dosage of 10 µg per animal. The study indicated that davunetide could counteract cytotoxicity induced by various neurotoxic agents .
- Diabetic Retinopathy Model : In an experiment involving streptozotocin-induced diabetic rats, intravitreal administration of davunetide significantly inhibited increases in cleaved caspase-3 levels, a marker of apoptosis, while enhancing Bcl-2 levels, which are associated with cell survival .
Safety Profile
The safety profile of davunetide has been assessed across various studies. Most adverse events reported were mild to moderate, primarily involving nasal discomfort and epistaxis during intranasal administration. Serious adverse events were comparable between treatment and placebo groups, suggesting that davunetide is generally well-tolerated .
属性
分子式 |
C38H64N10O14 |
|---|---|
分子量 |
885.0 g/mol |
IUPAC 名称 |
acetic acid;(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H60N10O12.C2H4O2/c1-6-18(4)28(35(56)46-14-8-9-23(46)31(52)41-21(36(57)58)11-12-25(38)48)44-30(51)22(16-47)42-33(54)27(17(2)3)43-32(53)24-10-7-13-45(24)34(55)19(5)40-29(50)20(37)15-26(39)49;1-2(3)4/h17-24,27-28,47H,6-16,37H2,1-5H3,(H2,38,48)(H2,39,49)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,44,51)(H,57,58);1H3,(H,3,4)/t18-,19-,20-,21-,22-,23-,24-,27-,28-;/m0./s1 |
InChI 键 |
FKFJZZGKZSKPFE-XVHDDEJMSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N.CC(=O)O |
规范 SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)N.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















